β-パリナール酸

説明

Beta-parinaric acid is a naturally occurring fluorescent compound that has been utilized as a probe to study the physical properties of membranes and their constituent lipids in various biological systems. The unique fluorescent characteristics of beta-parinaric acid make it an excellent tool for investigating the effects of temperature on membrane structures, such as plasma membranes, microsomes, and mitochondria, as well as their isolated lipids .

Synthesis Analysis

While the provided papers do not directly discuss the synthesis of beta-parinaric acid, its application in research suggests that it is readily available for use as a fluorescent probe. The synthesis of such compounds typically involves organic chemistry techniques to create the polyunsaturated fatty acid structure that characterizes beta-parinaric acid.

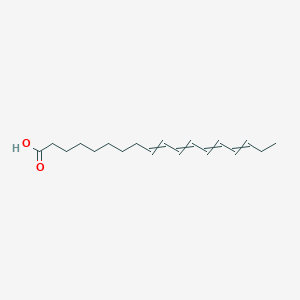

Molecular Structure Analysis

Beta-parinaric acid's molecular structure, which includes multiple double bonds, is responsible for its fluorescent properties. This structure allows it to integrate into lipid membranes and respond to changes in the environment, such as temperature fluctuations, by altering its fluorescence. The molecular structure is crucial for its binding properties, as seen in the study of its interaction with bovine beta-lactoglobulin, where a specific disulfide-bonded residue was identified as being responsible for the complexation of beta-parinaric acid .

Chemical Reactions Analysis

The interaction of beta-parinaric acid with proteins, such as bovine beta-lactoglobulin, demonstrates its ability to form stable complexes under certain conditions. The specificity of this interaction is highlighted by the fact that beta-parinaric acid is preferred over other fatty acids, even when present at lower concentrations. This suggests that beta-parinaric acid can participate in selective chemical reactions within biological systems .

Physical and Chemical Properties Analysis

Beta-parinaric acid's physical and chemical properties are exemplified by its role as a fluorescent probe. Its ability to reveal characteristic temperatures of membrane lipids is a testament to its sensitivity to physical changes in its environment. The probe detected five characteristic breaks or changes in slope in the fluorescence efficiency, corresponding to different temperatures, which negates the theory of an asymmetric distribution of characteristic temperatures across the membranes of LM cells . Additionally, the comparison of alpha-parinaric acid's fluorescent properties with another probe in phosphatidylcholine vesicles above their phase transition temperature indicates that it can effectively monitor the fluidity and ordering of membrane lipids .

科学的研究の応用

植物の防御機構

β-パリナール酸は、いくつかのホウセンカ属種に含まれています。 . パリナール酸などの珍しい脂肪酸は、防御反応において役割を果たすことが知られています。 . いくつかの種は、非常に高レベルのパリナール酸を含んでいることがわかりました。これは、さまざまな生物医学および産業用途に役立つ可能性があります。 .

化学分類学的マーカー

パリナール酸とα-エレオステアリン酸は、ホウセンカ属の化学分類学的マーカーとして使用できる可能性があります。 . つまり、これらの物質は、この属内の種を識別または区別するために使用できます。 .

蛍光プローブ

β-パリナール酸は、培養動物細胞からの膜および膜脂質の特性温度を決定するための新規蛍光プローブとして使用されてきました。 . これにより、研究者は、膜または単離された膜脂質に組み込まれたβ-パリナール酸の吸光度、吸光度補正蛍光、および相対蛍光効率を測定できます。 .

脂質挙動の研究

β-パリナール酸は、人工脂質系における脂質の挙動を研究するために使用できます。 . これは、膜における脂質の物理状態またはタンパク質のコンフォメーションに関する洞察を提供できます。 .

作用機序

Target of Action

Beta-Parinaric acid, a naturally occurring fluorescent compound, is primarily used as a molecular probe of lipid-lipid interactions . It integrates normally into the phospholipid bilayer of mammalian cells , serving as a key player in monitoring phase transitions in bilayer lipid membranes .

Mode of Action

The mode of action of beta-Parinaric acid involves its interaction with lipid membranes. It is incorporated into the membranes or isolated membrane lipids, revealing characteristic breaks or changes in slope with both the plasma membranes and their extracted lipids . These parameters are measured as a function of temperature .

Biochemical Pathways

Beta-Parinaric acid is involved in cross-linked biochemical pathways, including purine, histidine, and polyamine metabolism . It is synthesized from α-linolenic acid . The enzyme responsible for the creation of the conjugated double bonds in Parinaric acid is identified as a “conjugase”, which is related to the family of fatty acid desaturase enzymes responsible for putting double bonds into fatty acids .

Pharmacokinetics

The pharmacokinetics of beta-Parinaric acid, like other drugs, involves the processes of absorption, distribution, metabolism, and elimination . .

Result of Action

The result of beta-Parinaric acid’s action is primarily observed in the changes it induces in the lipid membranes. It reveals characteristic breaks or changes in slope with both the plasma membranes and their extracted lipids . These changes are indicative of the compound’s influence on the structural and functional dynamics of the membranes.

Action Environment

The action of beta-Parinaric acid is influenced by environmental factors such as temperature . Its effects on plasma membranes, microsomes, and mitochondria, as well as on their respective lipids, are measured as a function of temperature . This suggests that the compound’s action, efficacy, and stability may vary under different environmental conditions.

特性

IUPAC Name |

(9E,11E,13E,15E)-octadeca-9,11,13,15-tetraenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h3-10H,2,11-17H2,1H3,(H,19,20)/b4-3+,6-5+,8-7+,10-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJTNSXPMYKJZPR-BYFNFPHLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CC=CC=CC=CCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C/C=C/C=C/C=C/CCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

18427-44-6, 18841-21-9 | |

| Record name | Parinaric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018427446 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Parinaric acid, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018841219 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-Parinaric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PARINARIC ACID, (E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/92I37360O0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

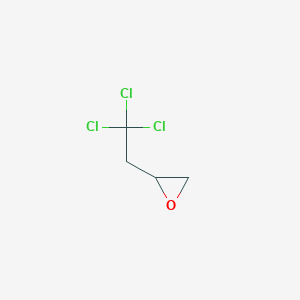

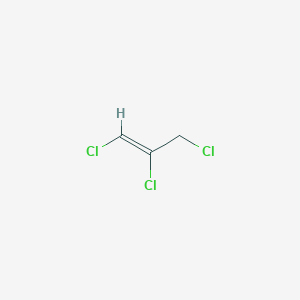

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

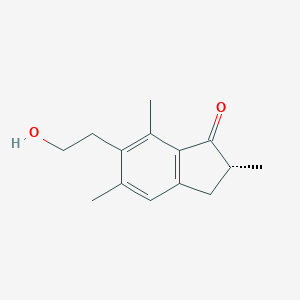

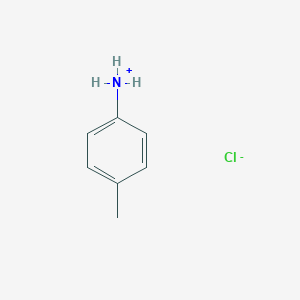

Feasible Synthetic Routes

Q & A

Q1: How does beta-Parinaric acid interact with membranes and what are the downstream effects of this interaction?

A1: beta-Parinaric acid is a naturally occurring conjugated polyene fatty acid that exhibits fluorescence, making it a useful probe for studying membrane structure and dynamics. [, ] Its hydrophobic nature allows it to readily incorporate into the lipophilic environment of lipid bilayers. [, ] This incorporation doesn't significantly disrupt membrane structure, allowing for observations of the membrane in a near-native state. The fluorescence properties of beta-Parinaric acid are sensitive to the surrounding environment, particularly the fluidity and order of the lipid molecules. [, ] Changes in temperature, lipid composition, or the presence of membrane-interacting molecules can alter the fluorescence intensity and polarization of beta-Parinaric acid, providing insights into membrane phase transitions, fluidity changes, and lipid-protein interactions. [, , ]

Q2: Can you provide the structural characterization of beta-Parinaric acid, including its molecular formula, weight, and spectroscopic data?

A2: * Molecular Formula: C18H28O2* Molecular Weight: 288.4 g/mol* Spectroscopic Data: * UV-Vis Absorption: Maximum absorbance around 300-320 nm due to the conjugated tetraene system. [, ] * Fluorescence Emission: Maximum emission around 420-440 nm when excited near its absorption maximum. [, ]

Q3: How is beta-Parinaric acid used to study membrane phase transitions?

A3: beta-Parinaric acid exhibits a change in its fluorescence properties in response to alterations in membrane fluidity, which is directly related to phase transitions. [, ] When incorporated into artificial lipid bilayers, such as those composed of dimyristoyl phosphatidylcholine, dipalmitoyl phosphatidylcholine, or distearoyl phosphatidylcholine, a sharp change in beta-Parinaric acid fluorescence intensity is observed at the characteristic phase transition temperature of each lipid. [] This allows researchers to pinpoint the temperature at which the membrane transitions between a more ordered gel phase and a more fluid liquid crystalline phase. [, ]

Q4: How does the presence of cholesterol affect the membrane properties studied using beta-Parinaric acid?

A4: Studies utilizing beta-Parinaric acid demonstrate that the addition of cholesterol to lipid bilayers significantly affects the membrane phase transition. [] Cholesterol, with its rigid sterol ring structure, disrupts the regular packing of phospholipid acyl chains, leading to a broadening of the phase transition and a decrease in its magnitude as measured by fluorescence intensity changes of beta-Parinaric acid. [] This suggests that cholesterol increases membrane fluidity at lower temperatures while decreasing fluidity at higher temperatures, effectively creating a more stable membrane environment less susceptible to dramatic phase shifts. []

Q5: How has beta-Parinaric acid been used to investigate biological membranes?

A5: Research has demonstrated the successful incorporation of beta-Parinaric acid into the membranes of living cells, particularly the fatty acid auxotroph E. coli 30E betaox. [] This allows for the study of membrane phase transitions in a more biologically relevant context. By monitoring the fluorescence properties of the incorporated beta-Parinaric acid, researchers can gain insights into the fluidity and phase behavior of bacterial membranes under various conditions and in response to environmental changes. [] This highlights the potential of beta-Parinaric acid as a tool for studying membrane dynamics in living systems.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Benzoyl-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one](/img/structure/B147535.png)